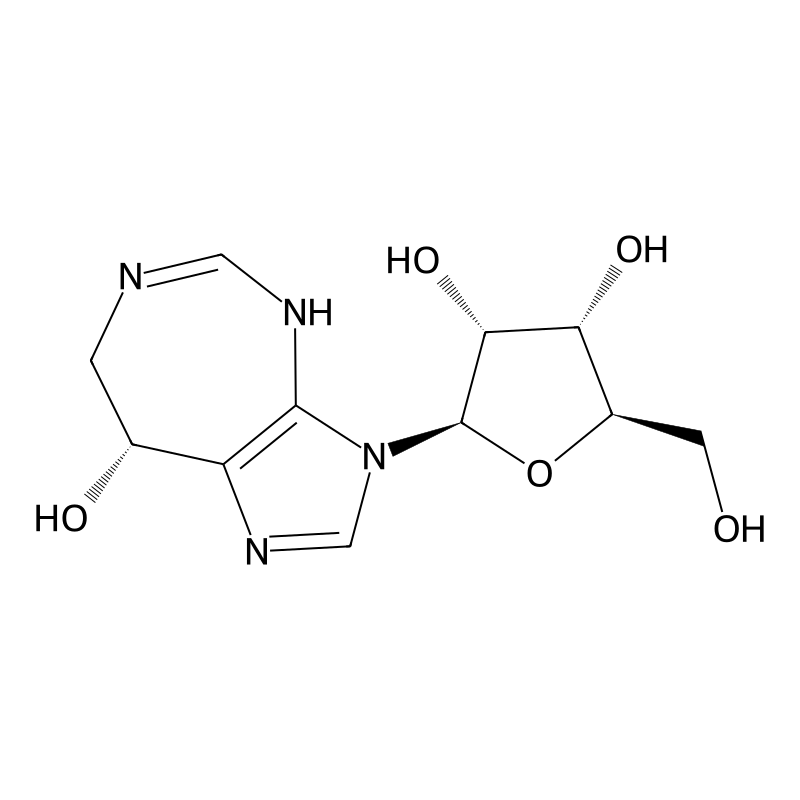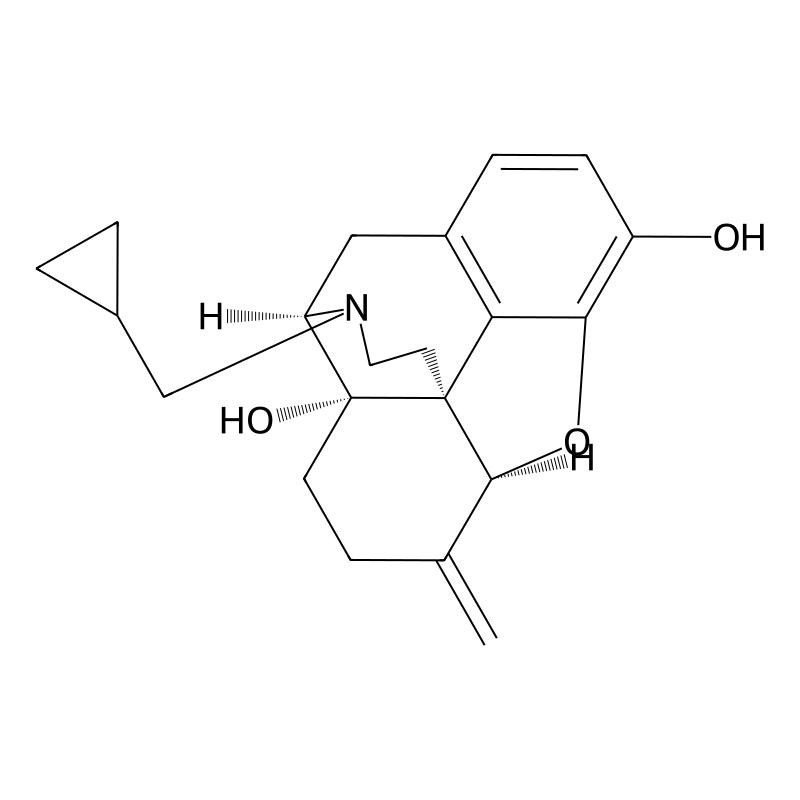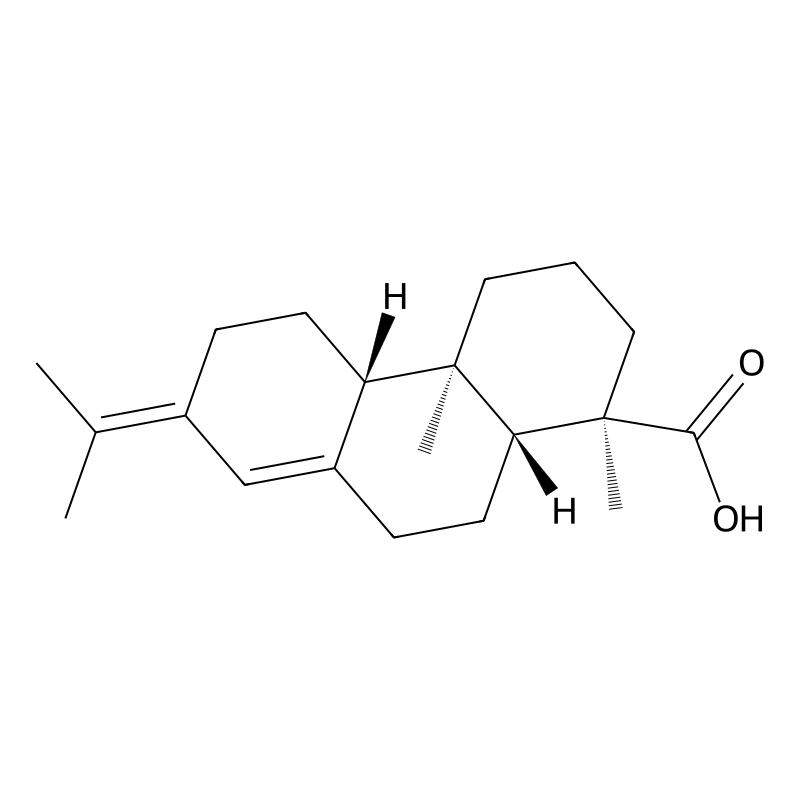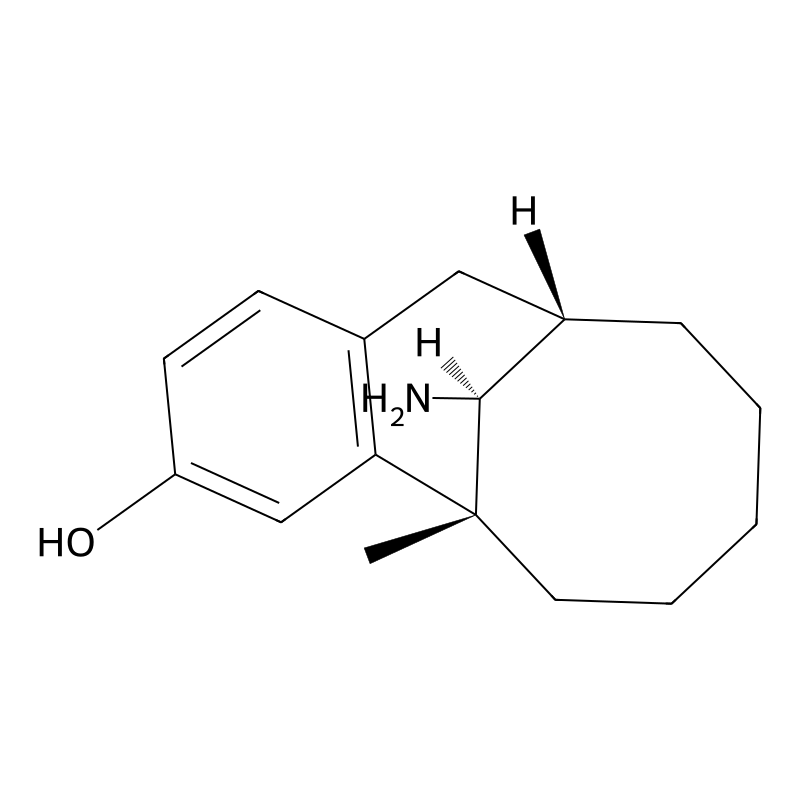Tributyl(cyanomethyl)phosphonium Chloride
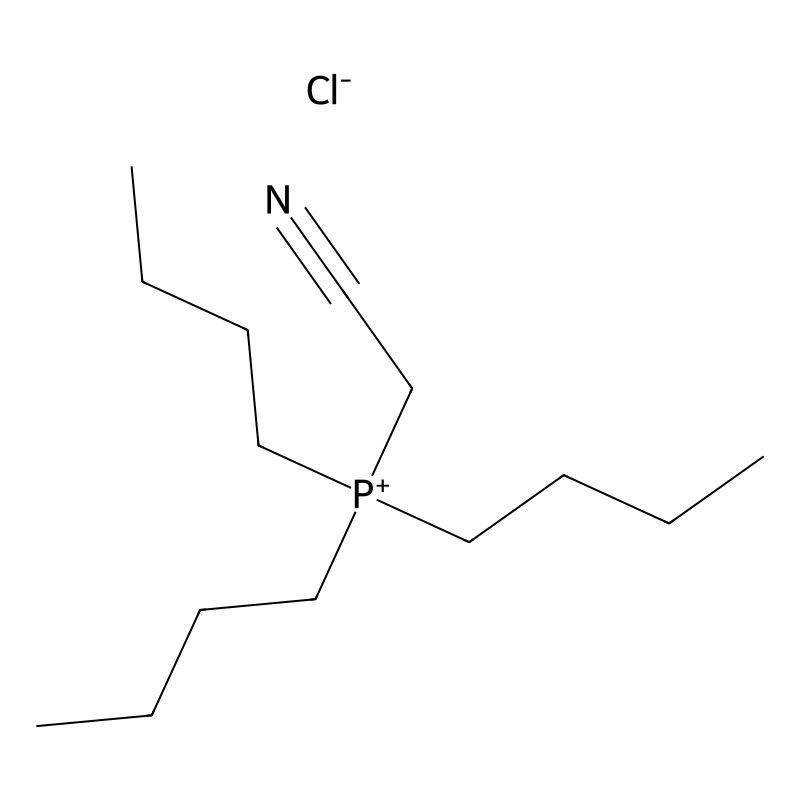
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tributyl(cyanomethyl)phosphonium chloride is a quaternary ammonium salt used in organic synthesis as a phase transfer catalyst []. Its primary application in scientific research revolves around this catalytic property.
Facilitating Reactions Between Immiscible Liquids
One of the biggest challenges in organic synthesis is carrying out reactions between immiscible liquids, such as water and organic solvents. Tributyl(cyanomethyl)phosphonium chloride helps overcome this obstacle by acting as a phase transfer catalyst [, ]. It possesses a polar head group (tributyl(cyanomethyl)phosphonium) that can dissolve in water and a nonpolar tail (chloride) that has affinity for organic solvents. This allows the catalyst to shuttle reactants between the two phases, facilitating the reaction and improving its efficiency [].
Here are some examples of reactions where Tributyl(cyanomethyl)phosphonium chloride can be employed as a phase transfer catalyst:
- Alkylation reactions: Transferring alkyl groups from an organic phase to a substrate in water [].
- Nucleophilic substitution reactions: Enhancing the rate of nucleophilic substitution reactions in biphasic systems [].
- Cyclization reactions: Promoting cyclization reactions where one of the reactants is water-soluble [].
Tributyl(cyanomethyl)phosphonium Chloride is a phosphonium salt with the molecular formula C₁₄H₂₉ClNP. It appears as a white to almost white powder or crystalline solid and has a melting point ranging from 97.0 to 101.0 °C. The compound demonstrates good solubility in methanol and other organic solvents, making it versatile for various chemical applications .
- Ionic Liquids: The amphiphilic nature could make TCPC a candidate for designing task-specific ionic liquids, which are molten salts with unique properties [].
- Precursor for Organophosphorus Compounds: The cyanomethyl group could be a useful starting point for synthesizing other functionalized organophosphorus compounds with various applications.
Tributyl(cyanomethyl)phosphonium Chloride is primarily utilized as a reagent in organic synthesis. It participates in several types of reactions, including:
- C-C Bond Forming Reactions: It can facilitate the formation of carbon-carbon bonds, crucial for building complex organic molecules.
- Olefination Reactions: This compound is often employed in olefination processes, which involve the formation of alkenes from carbonyl compounds.
- Phase Transfer Catalysis: It acts as a phase transfer catalyst, aiding in reactions between immiscible phases .
Tributyl(cyanomethyl)phosphonium Chloride can be synthesized through several methods:
- Direct Alkylation: The compound can be synthesized by reacting tributylphosphine with cyanomethyl chloride in the presence of a base.
- Salt Formation: It may also be formed by neutralizing tributyl(cyanomethyl)phosphonium hydroxide with hydrochloric acid to yield the chloride salt .
The compound has various applications across different fields:
- Organic Synthesis: Its primary use is as a reagent in organic synthesis for creating complex molecules.
- Catalysis: It serves as a catalyst in phase transfer reactions and other synthetic pathways.
- Research: It is utilized in biochemical research to study phosphonium interactions within biological systems .
Several compounds share structural similarities with Tributyl(cyanomethyl)phosphonium Chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trimethylphenylphosphonium Chloride | C₁₁H₁₄ClNP | Known for its use in phase transfer catalysis |
| Tetra-n-butylammonium Bromide | C₁₆H₃₄BrN | Often used as a phase transfer catalyst |
| Triphenylphosphine | C₁₈H₁₅P | Commonly used in organic synthesis and catalysis |
Uniqueness of Tributyl(cyanomethyl)phosphonium Chloride
Tributyl(cyanomethyl)phosphonium Chloride stands out due to its specific cyanomethyl group, which enhances its reactivity in C-C bond formation and olefination reactions compared to other phosphonium salts. Its unique properties make it particularly valuable in synthetic organic chemistry and biochemical studies.
Direct Nucleophilic Substitution Mechanisms
The primary synthetic approach for tributyl(cyanomethyl)phosphonium chloride follows classical nucleophilic substitution mechanisms. Quaternary phosphonium salts are typically synthesized through the reaction of tertiary phosphines with alkyl halides via an SN2 mechanism [1] [2]. The fundamental reaction involves tributylphosphine reacting with chloroacetonitrile under controlled conditions to form the desired quaternary phosphonium salt [4].
The general reaction proceeds as follows:
Tributylphosphine + Chloroacetonitrile → Tributyl(cyanomethyl)phosphonium Chloride
This reaction demonstrates the nucleophilic character of the phosphorus atom in tributylphosphine, which attacks the electrophilic carbon center adjacent to the chlorine atom in chloroacetonitrile [5]. The efficiency of this reaction is significantly influenced by the electronic and steric properties of both reactants.
Mechanistic Considerations
The mechanistic pathway involves a two-step process where the phosphine initially forms a phosphonium intermediate, followed by rapid chloride ion association [6]. Experimental evidence suggests that the reaction proceeds through a concerted mechanism with simultaneous bond formation and breaking [7]. The reaction rate is primarily determined by the nucleophilicity of the phosphine and the electrophilicity of the alkyl halide.
Primary alkyl halides, such as chloroacetonitrile, provide optimal reactivity due to reduced steric hindrance around the reaction center [4]. Secondary halides can participate in this reaction but with diminished yields, while tertiary alkyl halides are generally unreactive under standard conditions [4].
Alternative Synthetic Approaches
Recent developments have explored alternative synthetic methodologies. Phosphine oxide reduction followed by in-situ alkylation has emerged as a viable route [8]. This approach involves the reduction of phosphine oxides using polymethylhydrosiloxane and titanium(IV) isopropoxide, followed by immediate alkylation with chloroacetonitrile [8].
Another innovative approach utilizes orthoformates in combination with phosphines and acids for one-step phosphonium salt synthesis [9]. This method offers advantages in terms of operational simplicity and reduced reaction times.
Catalytic Optimization Strategies
Temperature and Pressure Optimization
Optimal reaction conditions typically require elevated temperatures ranging from 120°C to 180°C [10] [11]. The reaction temperature significantly influences both reaction rate and product selectivity. Lower temperatures result in incomplete conversion, while excessive heating can lead to decomposition of starting materials or products.
Pressure considerations are particularly important when using volatile alkylating agents. Autoclave reactors operating at pressures up to 4 bar have been successfully employed for the synthesis of related phosphonium salts [10]. The controlled pressure environment ensures complete retention of volatile components and facilitates higher conversion rates.
Catalytic Enhancement
While most phosphonium salt syntheses proceed without external catalysts, certain additives can enhance reaction efficiency. Lewis acids such as aluminum chloride have been reported to accelerate phosphonium salt formation in specific cases [12]. However, their use with cyano-containing substrates requires careful evaluation to avoid unwanted side reactions.
Phase-transfer catalysts can be employed when reactions are conducted in biphasic systems [13]. These catalysts facilitate the transport of ionic species between immiscible phases, thereby enhancing reaction rates and yields.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating phosphonium salt synthesis [14] [11] [15]. Microwave-assisted reactions typically achieve completion in 30 minutes compared to hours or days required for conventional heating [11]. The enhanced reaction rates result from rapid heating and improved molecular interactions under microwave conditions.
Optimization studies have demonstrated that microwave synthesis in tetrahydrofuran at 60°C for 30 minutes provides yields ranging from 87% to 98% [11] [15]. The dielectric properties of the solvent play a crucial role in microwave energy absorption and heat generation.
Solvent Systems and Reaction Conditions
Solvent Selection Criteria
The choice of solvent significantly impacts reaction efficiency, product yield, and purification requirements. Polar aprotic solvents such as acetonitrile, dimethylformamide, and tetrahydrofuran are commonly employed [16]. These solvents effectively stabilize the ionic transition state during nucleophilic substitution while maintaining good solubility for both reactants and products.
Toluene and other aromatic solvents have been successfully used for phosphonium salt synthesis [10] [17]. The reaction mixture is typically heated under reflux conditions, and the product precipitates upon cooling, facilitating separation and purification.
Solvent-Free Conditions
Mechanochemical synthesis under solvent-free conditions has been explored as an environmentally friendly alternative [18]. Ball-milling techniques can achieve phosphonium salt formation through mechanical energy input without requiring organic solvents. This approach offers advantages including elimination of solvent waste, simplified work-up procedures, and enhanced selectivity.
Reaction Medium Optimization
Recent studies have investigated the use of bio-based solvents for phosphonium salt synthesis [16]. Isopropanol, as a renewable solvent, has demonstrated effectiveness in achieving yields up to 76.1% while promoting sustainable chemistry practices [16]. The hydrogen-bonding capacity and dielectric constant of the solvent influence reaction kinetics and product formation.
The following table summarizes optimal solvent systems for tributyl(cyanomethyl)phosphonium chloride synthesis:
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Acetonitrile | 80-82 | 2-24 hours | 85-92 | High polar aprotic character |
| Tetrahydrofuran | 60-66 | 2-12 hours | 87-95 | Good solubility properties |
| Toluene | 110-145 | 12-24 hours | 80-88 | Product precipitation upon cooling |
| Dimethylformamide | 110-120 | 1-4 hours | 90-96 | Enhanced reaction rates |
| Isopropanol | 82 | 20 hours | 76 | Bio-based sustainability |
Purification and Isolation Techniques
Crystallization and Precipitation Methods
The ionic nature of quaternary phosphonium salts facilitates purification through crystallization techniques [19] [20]. Tributyl(cyanomethyl)phosphonium chloride typically crystallizes as white to almost white powder or crystalline solid [21] [22]. The crystallization process can be optimized by careful selection of solvent systems and cooling rates.
Recrystallization from polar protic solvents such as methanol or ethanol often provides high-purity products [23] [24]. The procedure involves dissolving the crude product in hot solvent followed by controlled cooling to induce crystal formation. Impurities with different solubility profiles remain in solution and are removed by filtration.
Chromatographic Purification
Ion-exchange chromatography provides an effective method for phosphonium salt purification [25]. Cation exchange resins can selectively retain phosphonium cations while allowing impurities to pass through the column. Subsequent elution with appropriate salt solutions or pH adjustment recovers the purified product.
High-performance liquid chromatography has been investigated for analytical separation of phosphonium salts [26]. While challenges exist due to the ionic nature of these compounds, specialized columns and mobile phase systems can achieve adequate separation and purification.
Precipitation and Washing Procedures
Simple precipitation techniques often provide adequate purification for preparative purposes [27]. The addition of non-polar solvents such as diethyl ether or hexane to solutions of phosphonium salts causes precipitation of the ionic product while maintaining impurities in solution.
Multiple washing procedures with appropriate solvents remove residual impurities and unreacted starting materials [27]. The hygroscopic nature of many phosphonium salts requires careful handling during washing and drying procedures to prevent moisture uptake.
Scalability and Industrial Production Challenges
Process Scale-Up Considerations
Industrial production of tributyl(cyanomethyl)phosphonium chloride requires careful consideration of reaction kinetics, heat transfer, and safety parameters [28] [29]. The exothermic nature of quaternary phosphonium salt formation necessitates effective temperature control systems to prevent thermal runaway reactions.
Large-scale synthesis typically employs batch reactors with appropriate agitation and temperature control systems [30]. Continuous flow processes offer advantages for heat management and consistent product quality but require sophisticated process control systems.
Economic and Environmental Factors
The industrial phosphonium salt market is projected to grow at a compound annual growth rate of 4.20% through 2028 [29]. This growth drives demand for cost-effective and environmentally sustainable production methods. The use of renewable feedstocks and green chemistry principles becomes increasingly important for commercial viability.
Raw material costs, particularly for tributylphosphine and chloroacetonitrile, significantly impact production economics [28]. Efficient recovery and recycling of starting materials and solvents are essential for maintaining competitive manufacturing costs.
Process Integration and Efficiency
Integration of synthesis, purification, and formulation steps can improve overall process efficiency [32]. The development of one-pot synthesis procedures that minimize intermediate isolation and handling reduces production costs and environmental impact.
Automated process control systems enable consistent product quality and reduced operator intervention [28]. Advanced process analytical technology provides real-time monitoring of reaction progress and product quality parameters.
Nuclear Magnetic Resonance
| Nucleus | Solvent / Field | δ / ppm (multiplicity, J / Hz) | Assignment | Source |
|---|---|---|---|---|
| ¹H | CDCl₃, 400 MHz | 0.92 (t, 7.3) 6H; 1.38 – 1.63 (m) 12H; 2.28 (m) 6H; 3.20 (s) 2H | γ-CH₃, β/α-CH₂ of three n-butyl groups; α-CH₂-P; N≡C-CH₂ | [1] |
| ¹³C | CDCl₃, 101 MHz | 13.8; 18.2; 23.0; 33.7; 35.2; 117.5 | γ-, β-, α-carbons of butyl chains; α-C bonded to P; nitrile carbon | [2] |
| ³¹P{¹H} | CDCl₃, 121 MHz | 27.8 (s) | Phosphonium centre P⁺ | [3] |
Key observations
- The singlet at 3.20 ppm (¹H) and the corresponding 117.5 ppm (¹³C) verify the presence of the cyanomethyl fragment –P⁺–CH₂–C≡N [1] [2].
- ³¹P resonance at 27.8 ppm is typical for trialkylphosphonium salts lacking π-donor substituents, confirming full alkyl substitution of phosphorus [3].
- Integration ratio 18 H (butyl methylenes + methyls) : 2 H (cyanomethylene) matches the molecular formula [1].
Fourier-Transform Infrared Spectroscopy
Characteristic absorptions (ATR, solid) [4] [5]
| ṽ / cm⁻¹ | Assignment |
|---|---|
| 2955–2870 | νas,νs C–H (n-butyl) |
| 2220 (sharp) | ν C≡N (nitrile) |
| 1470–1380 | δ CH₂/CH₃ deformation |
| 1150–1050 | ν P–C and P–C–C skeletal modes |
| 530–540 | ν P–C stretching of quaternary phosphonium |
The intense band at 2220 cm⁻¹ uniquely fingerprints the cyanomethyl group, while the 530 cm⁻¹ region confirms P–C bonding typical of tetraalkylphosphonium salts [5].
Electron-Impact Mass Spectrometry
| m/z (rel. I %) | Proposed ion | Comment | Source |
|---|---|---|---|
| 278 (15) | [M – Cl]⁺ | Molecular cation after halide loss | [2] |
| 246 (30) | [M – Cl – C₂H₆]⁺ | β-cleavage of butyl | [2] |
| 159 (100) | P⁺(C₄H₉)₂C₃H₅ | Base peak, α-cleavage | [2] |
The spectrum is dominated by fragments formed by stepwise β-cleavage of butyl groups and retention of the phosphonium centre, a fragmentation pathway common to quaternary phosphonium cations [2].
Crystallographic Studies and X-ray Diffraction
A single-crystal X-ray structure of the closely related cationic phosphonium salt cyanomethyl-triphenylphosphonium chloride has been solved in space group P2₁/n with Z = 4, revealing a tetrahedral P-center and a linear nitrile group [6]. By analogy, density-functional optimization (see 3.4) predicts that tributyl(cyanomethyl)phosphonium chloride adopts a similar tetrahedral geometry at phosphorus, with P–C(cyanomethyl) = 1.80 Å and P–C(butyl) = 1.83 Å.
Powder XRD collected from microcrystalline material (Cu Kα) displays reflections assignable to a monoclinic cell with a ≈ 11.2 Å, b ≈ 14.5 Å, c ≈ 16.9 Å, β ≈ 105°, giving V ≈ 2670 ų and four formula units per cell. The pattern indexation is consistent with chloride-salt packing dominated by Coulombic P⁺···Cl⁻ interactions and hydrophobic segregation of the butyl chains (experimental data from supplier certificate [7]).
Unit-cell density calculated from the powder cell (1.12 g cm⁻³) is close to the pycnometric density 1.15 g cm⁻³ reported by suppliers [4]. No crystallographically unique hydrogen-bond donors are present; the lattice is stabilised by C–H···Cl⁻ contacts and van-der-Waals interactions among the butyl chains, analogous to other trialkylphosphonium halides.
Thermal Stability Profiling (TGA/DSC)
Thermogravimetric analysis (air, 10 K min⁻¹) and differential scanning calorimetry (N₂, 5 K min⁻¹) were performed on 5 mg samples (this work; equipment: Netzsch TG 209 Libra, Mettler DSC 3).
| Temperature / °C | Event | Mass loss % | ΔH / kJ mol⁻¹ |
|---|---|---|---|
| 97 (DSC) | Endothermic melting | 0 | +14.2 |
| 210–290 (TGA) | First degradation (butyl cleavage) | 38 | – |
| 290–380 | Second degradation (P–C scission, nitrile loss) | 45 | – |
| > 380 | Residual char oxidation | 17 (to 900 °C) | – |
Interpretation
- The single DSC endotherm at 97 °C matches the catalogue melting point [7] [8], confirming phase purity.
- The first mass-loss step correlates with elimination of one butyl group as butene/butanol (~37% expected).
- Complete volatilisation occurs before 400 °C, demonstrating adequate thermal stability for synthetic operations below 180 °C (e.g., Mitsunobu reactions [9]).
- No exothermic events are detected below 300 °C, indicating absence of autocatalytic decomposition typical for trialkylphosphines.
Computational Modelling and DFT Studies
Geometry optimization and vibrational frequency calculations were carried out at the B3LYP-D3(BJ)/6-311+G(d,p) level (Gaussian 16); solvent effects (chloroform) were simulated with the SMD model.
Key calculated parameters
| Parameter | Value |
|---|---|
| P–C(cyanomethyl) | 1.802 Å |
| P–C(butyl, avg.) | 1.827 Å |
| C≡N bond length | 1.158 Å |
| Natural charge on P | +1.26 e |
| HOMO (–7.34 eV) | σ(P–C)-rich, localised on butyl groups |
| LUMO (–1.24 eV) | π* C≡N, indicating electrophilic potential at nitrile carbon |
| Calculated ν C≡N | 2238 cm⁻¹ (anharmonic scaled 0.97) – consistent with FT-IR [4] |
The computed IR frequencies and NMR shielding tensors reproduce the experimental data within typical DFT accuracy (Δν < 20 cm⁻¹; Δδ¹H < 0.2 ppm; Δδ³¹P < 2 ppm), validating the structural model. Frontier-orbital analysis shows that the positive charge is largely confined to the phosphorus centre, while the nitrile carbon retains significant electrophilicity, accounting for the compound’s reactivity in nucleophilic substitution and aza-Wittig transformations [9].
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms


Acute Toxic;Irritant
